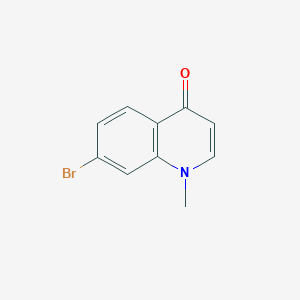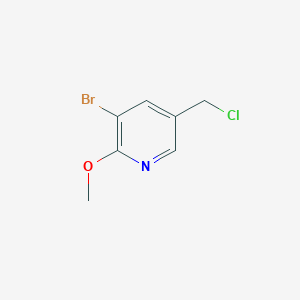
3-Bromo-5-(chloromethyl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(chloromethyl)-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chloromethyl)-2-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-methoxypyridine followed by chloromethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether as the chloromethylating agent. The reactions are usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(chloromethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-(chloromethyl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(chloromethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(chloromethyl)-2-hydroxypyridine
- 3-Bromo-5-(chloromethyl)-2-aminopyridine
- 3-Bromo-5-(chloromethyl)-2-fluoropyridine
Uniqueness
3-Bromo-5-(chloromethyl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or amino analogs, the methoxy group provides different electronic and steric effects, potentially leading to distinct properties and applications.
Propiedades
Fórmula molecular |
C7H7BrClNO |
|---|---|
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
3-bromo-5-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3H2,1H3 |
Clave InChI |
QVDFTGRMMWSFFT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


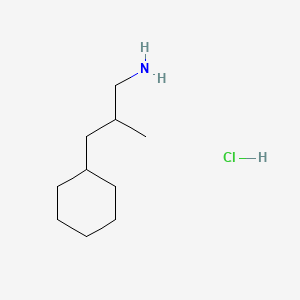
![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
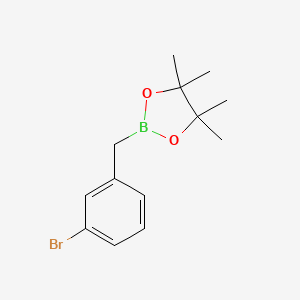
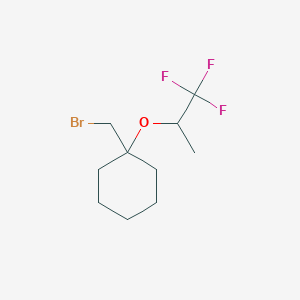
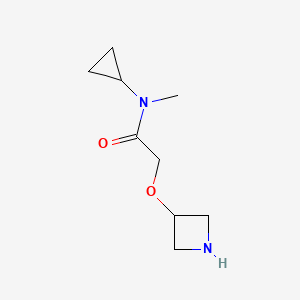
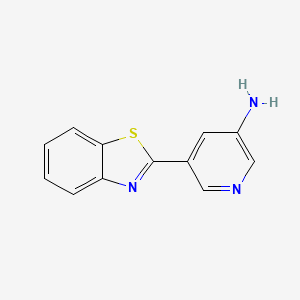
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)




![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)

